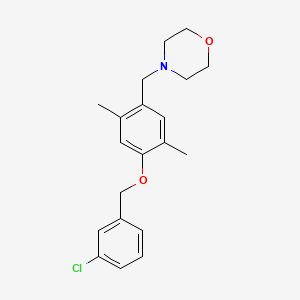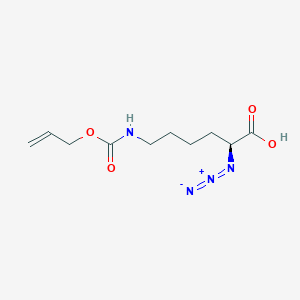![molecular formula C19H15Cl2N3O3 B2408154 2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904309-75-6](/img/structure/B2408154.png)
2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a synthetic auxin most commonly used for inducing callus in culture and maintaining cells in the dedifferentiated state . It does not occur naturally in the environment .
Molecular Structure Analysis
The complete molecule of the title compound, C16H12Cl4N2O4, is generated by a crystallographic centre of symmetry . The twist angle between the 2,4-dichlorophenoxy ring system and the N0-acetyl-acetohydrazide group in the compound is 77.8 (1); the latter has a crystallographically imposed trans conformation .Applications De Recherche Scientifique
Insecticidal Activities
Diacylhydrazines, including the compound , have demonstrated insecticidal properties . These compounds can be effective in controlling pests and insects. Researchers have explored their potential as active ingredients in insecticides for agricultural and public health purposes. The compound’s structure may influence its efficacy against specific insect species.
Metal Ion Recovery
Diacylhydrazines, such as the title compound, can be employed to recover metal ions from solution . Their chelating properties allow them to form stable complexes with metal ions, facilitating their removal from contaminated water or industrial effluents. Researchers have investigated their use in environmental remediation and wastewater treatment.
Precursors for Biologically Active Heterocycles
The title compound serves as a precursor in the synthesis of biologically active heterocycles . Heterocyclic compounds play crucial roles in medicinal chemistry, as they often exhibit diverse biological activities. Researchers have utilized diacylhydrazines as building blocks to create novel heterocyclic structures with potential pharmacological applications. These derivatives may serve as leads for drug development.
Mécanisme D'action
Target of Action
Similar compounds, such as diacylhydrazines, have been reported to exhibit insecticidal activities . They can also be used to recover metal ions from solution
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that diacylhydrazines can interact with their targets to exert their effects
Biochemical Pathways
Diacylhydrazines are known to be precursors in the synthesis of biologically active heterocycles . This suggests that this compound could potentially affect the biochemical pathways involved in the synthesis of these heterocycles.
Pharmacokinetics
Similar compounds, such as 2,4-dichlorophenoxyacetic acid, are known to be highly soluble in water, volatile, and have a low potential to leach to groundwater based on their chemical properties . They are non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
Diacylhydrazines are known to have insecticidal activities , suggesting that this compound could potentially have similar effects.
Action Environment
Similar compounds, such as 2,4-dichlorophenoxyacetic acid, are known to decompose in the presence of water and ultraviolet light to form polymeric humic acids . This suggests that environmental factors such as light and water could potentially influence the action, efficacy, and stability of this compound.
Propriétés
IUPAC Name |
5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-12-4-5-16(14(21)9-12)27-11-18(25)23-8-6-15-13(10-23)19(26)24-7-2-1-3-17(24)22-15/h1-5,7,9H,6,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZBLQGPSVTIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)
![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)


